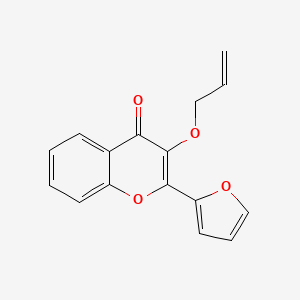![molecular formula C21H25N5O2 B5210859 Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate](/img/structure/B5210859.png)
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazolopyrimidine core fused with a piperidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Analyse Des Réactions Chimiques
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Applications De Recherche Scientifique
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmaceutical Research: The compound is studied for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Material Sciences: It has applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate can be compared with other triazolopyrimidine derivatives. Similar compounds include:
7-aryl-5-methyl-2-amino-triazolopyrimidines: These compounds have shown potential in inhibiting influenza virus RNA polymerase.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties.
Thiadiazoles and thioamides: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Propriétés
IUPAC Name |
ethyl 1-(2-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-28-20(27)17-9-11-25(12-10-17)19-13-15(2)22-21-23-18(24-26(19)21)14-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHHOXLDMICBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=NC3=NC(=NN23)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)
![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)
![1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-methylpiperazine](/img/structure/B5210801.png)

![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5210823.png)
![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)

![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)


![2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol](/img/structure/B5210898.png)
